Antibacterial agent 102

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

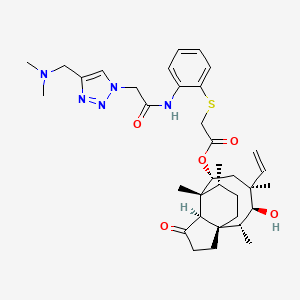

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C35H49N5O5S |

|---|---|

Molecular Weight |

651.9 g/mol |

IUPAC Name |

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[[2-[4-[(dimethylamino)methyl]triazol-1-yl]acetyl]amino]phenyl]sulfanylacetate |

InChI |

InChI=1S/C35H49N5O5S/c1-8-33(4)17-28(34(5)22(2)13-15-35(23(3)32(33)44)16-14-26(41)31(34)35)45-30(43)21-46-27-12-10-9-11-25(27)36-29(42)20-40-19-24(37-38-40)18-39(6)7/h8-12,19,22-23,28,31-32,44H,1,13-18,20-21H2,2-7H3,(H,36,42)/t22-,23+,28-,31+,32+,33-,34+,35+/m1/s1 |

InChI Key |

LWGXUSGMNQTXMC-CVPIINBPSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CSC4=CC=CC=C4NC(=O)CN5C=C(N=N5)CN(C)C)C |

Canonical SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4=CC=CC=C4NC(=O)CN5C=C(N=N5)CN(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Antibacterial Agent 102: A Technical Guide to a Novel Pleuromutilin Derivative

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibacterial agent 102, also identified as compound 32, is a novel, semi-synthetic pleuromutilin derivative that has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of its discovery, origin, and key biological data. The agent was first described in a 2020 study by Zhang Z, et al., published in the European Journal of Medicinal Chemistry. The study details the design, synthesis, and evaluation of a series of novel pleuromutilin derivatives with a substituted triazole moiety, among which compound 32 emerged as a highly effective antibacterial agent. This document summarizes the publicly available quantitative data, outlines the general experimental protocols employed in its characterization, and provides a visual representation of its mechanism of action.

Discovery and Origin

This compound (compound 32) is a synthetic compound belonging to the pleuromutilin class of antibiotics. Its origin lies in the chemical modification of the naturally occurring antibiotic pleuromutilin, which is produced by the fungus Pleurotus mutilus. The discovery of this specific derivative was the result of a targeted drug design and synthesis program aimed at identifying novel pleuromutilin analogues with enhanced antibacterial properties. Researchers in the aforementioned study by Zhang Z, et al. (2020) systematically modified the C-14 side chain of the pleuromutilin core, incorporating a substituted triazole moiety to explore new structure-activity relationships. This synthetic approach led to the identification of compound 32 as a lead candidate with significant in vitro and in vivo efficacy against clinically relevant pathogens.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound (compound 32).

Table 1: In Vitro Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

| Staphylococcus aureus | < 0.5 |

Data sourced from publicly available information on MedChemExpress.

Table 2: In Vitro Enzyme Inhibition

| Enzyme | IC50 (μM) |

| Cytochrome P450 3A4 (CYP3A4) | 6.148 |

Data sourced from publicly available information on MedChemExpress.

Table 3: In Vivo Efficacy

| Animal Model | Pathogen | Effect |

| Thigh Infected Mice | Methicillin-resistant Staphylococcus aureus (MRSA) | Reduction in bacterial load |

Data sourced from publicly available information on MedChemExpress.

Experimental Protocols

The following are generalized methodologies for the key experiments cited. For the specific, detailed protocols used in the discovery and characterization of this compound, readers are directed to the primary publication by Zhang Z, et al. in the European Journal of Medicinal Chemistry (2020).

Synthesis of this compound (Compound 32)

The synthesis of compound 32 is a multi-step process starting from the natural product pleuromutilin. The general approach involves the chemical modification of the C-14 side chain. This typically includes the introduction of a tosyl group at the C-22 hydroxyl of pleuromutilin, followed by nucleophilic substitution with a linker molecule, and finally coupling with a substituted triazole moiety. The detailed reaction conditions, including reagents, solvents, temperatures, and purification methods, are described in the aforementioned primary research article.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro antibacterial activity of compound 32 was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: Bacterial strains, such as S. aureus, are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth.

-

Serial Dilution of the Compound: A stock solution of this compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted compound. The plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Mouse Thigh Infection Model

The in vivo efficacy of this compound was evaluated using a neutropenic mouse thigh infection model.

-

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

-

Bacterial Infection: A standardized inoculum of MRSA is injected into the thigh muscle of the mice.

-

Drug Administration: At a specified time post-infection, mice are treated with this compound, typically via a systemic route (e.g., subcutaneous or intravenous injection).

-

Assessment of Bacterial Load: After a defined treatment period, mice are euthanized, and the thigh muscles are excised, homogenized, and plated on agar to determine the number of colony-forming units (CFUs).

-

Data Analysis: The reduction in bacterial load in the treated group is compared to that in an untreated control group.

CYP3A4 Inhibition Assay

The potential for drug-drug interactions was assessed by evaluating the inhibitory effect of compound 32 on the activity of cytochrome P450 3A4 (CYP3A4).

-

Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (as a source of CYP3A4), a specific fluorescent substrate for CYP3A4, and a NADPH regenerating system.

-

Incubation with Inhibitor: Various concentrations of this compound are pre-incubated with the reaction mixture.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.

-

Measurement of Fluorescence: The rate of formation of the fluorescent product is measured over time using a fluorescence plate reader.

-

Calculation of IC50: The concentration of this compound that causes 50% inhibition of CYP3A4 activity (IC50) is calculated from the dose-response curve.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

As a pleuromutilin derivative, this compound exerts its antibacterial effect by inhibiting bacterial protein synthesis. This is achieved through a specific interaction with the 50S subunit of the bacterial ribosome.

The tricyclic core of the pleuromutilin molecule binds to the A-site of the peptidyl transferase center (PTC) on the 23S rRNA of the 50S subunit. The C-14 side chain extends into the P-site. This binding sterically hinders the correct positioning of the aminoacyl-tRNA in the A-site, thereby preventing the formation of the peptide bond. The ultimate consequence is the cessation of protein elongation, leading to a bacteriostatic or bactericidal effect. This unique mechanism of action means that there is generally no cross-resistance with other classes of antibiotics that target different cellular processes.

An In-depth Technical Guide to the Antimicrobial Compound LBP102 from Lactobacillus plantarum NTU 102

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactobacillus plantarum, a versatile species of lactic acid bacteria, is a known producer of various antimicrobial compounds. Strain NTU 102, isolated from homemade Korean-style cabbage pickles, produces a unique antimicrobial substance designated LBP102.[1] This technical guide provides a comprehensive overview of the currently available scientific data on LBP102, including its chemical identity, antimicrobial efficacy, and stability. It aims to serve as a foundational resource for researchers and professionals in drug development interested in the potential applications of this compound. While initial characterizations suggested proteinaceous properties, subsequent analysis has identified LBP102 as a small molecule, 2-(2-amino-1-hydroxyethoxy) ethyl 2-methylpropanoate.[1] This document consolidates the existing data on its biological activity and the methodologies used for its characterization.

Introduction

The increasing prevalence of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial agents from diverse sources. Probiotic bacteria, such as Lactobacillus plantarum, have garnered significant attention for their production of inhibitory substances, including bacteriocins and other small molecules.[2] L. plantarum NTU 102, a strain with demonstrated probiotic potential, secretes an antimicrobial compound, LBP102, which has shown a broad spectrum of activity against several foodborne pathogens.[1][3] This guide synthesizes the published research on LBP102 to facilitate further investigation into its therapeutic and biopreservative potential.

Physicochemical Properties and Stability

Initial studies on the cell-free supernatant (CFS) of L. plantarum NTU 102 revealed that the antimicrobial activity was sensitive to proteolytic enzymes, suggesting a protein-like nature.[1] However, detailed structural elucidation has since identified LBP102 as a non-proteinaceous small molecule. This discrepancy may be attributable to the interaction of LBP102 with other proteinaceous components in the crude CFS or a non-specific effect of the proteases.

LBP102 exhibits notable stability under various conditions, a desirable characteristic for both therapeutic and food preservation applications.

Table 1: Stability of LBP102 Antimicrobial Activity [1]

| Condition | Treatment | Result on Antimicrobial Activity |

| pH | Incubation at pH 1.0 to 4.0 | Stable |

| Temperature | Heat treatment | Stable |

| Enzymatic | Pepsin | Significantly decreased |

| Proteinase K | Significantly decreased | |

| Trypsin | Significantly decreased |

Antimicrobial Spectrum and Efficacy

LBP102 has demonstrated a broad inhibitory spectrum against a range of Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans.[1][3] The minimum inhibitory concentrations (MICs) for the purified LBP102 and the crude cell-free supernatant (CFS) have been determined against several pathogenic strains.

Table 2: Minimum Inhibitory Concentrations (MICs) of LBP102 and L. plantarum NTU 102 CFS [1]

| Target Microorganism | BCRC Strain No. | LBP102 MIC (mg/mL) | CFS MIC (mg/mL) |

| Staphylococcus aureus | 14958 | 70.0 | 3350.0 |

| Streptococcus mutans | 15255 | 35.0 | 877.5 |

| Klebsiella pneumoniae subsp. pneumoniae | 10692 | 35.0 | 3350.0 |

| Salmonella enterica subsp. enterica | 10747 | 35.0 | 1775.0 |

| Vibrio parahaemolyticus | 12864 | 17.5 | 1775.0 |

| Pseudomonas aeruginosa | 11864 | 70.0 | >3350.0 |

| Cronobacter sakazakii | 13988 | 17.5 | 1775.0 |

| Candida albicans | 20511 | 70.0 | 3350.0 |

Furthermore, LBP102 completely inhibited the growth of Vibrio parahaemolyticus on agar plates at a concentration of 75 μg/mL.[1]

Experimental Protocols

Production of LBP102

A detailed, step-by-step protocol for the large-scale production of LBP102 has not been published. The available literature indicates that LBP102 is secreted into the culture medium by L. plantarum NTU 102. The general workflow for obtaining the cell-free supernatant (CFS) is as follows:

Caption: General workflow for the production of LBP102-containing cell-free supernatant.

Purification of LBP102

The specific, detailed protocol for the purification of LBP102 is not fully available in the reviewed literature. The primary research article mentions the use of High-Performance Liquid Chromatography (HPLC) in the purification process. A generalized workflow can be inferred:

Caption: Inferred workflow for the purification of LBP102.

Structural Elucidation

The chemical structure of LBP102 was determined using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Techniques: ¹H NMR and ¹³C NMR.[1]

-

Identified Structure: 2-(2-amino-1-hydroxyethoxy) ethyl 2-methylpropanoate.[1]

Antimicrobial Susceptibility Testing

The antimicrobial activity of LBP102 was assessed using the following standard methods:

-

Agar well diffusion method: Used for initial screening of antimicrobial activity of the CFS.

-

Broth microdilution method: Employed to determine the Minimum Inhibitory Concentration (MIC) of purified LBP102 and CFS against various pathogens.[1]

Mechanism of Action

The precise molecular mechanism of action of LBP102 has not been fully elucidated. One study suggests that the inhibitory effects of LBP102 against Vibrio parahaemolyticus may be attributed to the suppression of specific genes related to intrinsic antimicrobial resistance in this pathogen.[4] However, the specific genes and signaling pathways involved have not been identified.

Caption: Proposed mechanism of LBP102 action on V. parahaemolyticus.

Cytotoxicity and Therapeutic Potential

As of the date of this document, there is no publicly available data on the cytotoxicity of LBP102 against mammalian cell lines. Furthermore, no in vivo studies evaluating its therapeutic efficacy or safety have been published. The primary suggested application for LBP102 based on current research is as a natural food preservative.[1]

Future Directions

The existing research on LBP102 provides a solid foundation for further investigation. Key areas for future research include:

-

Elucidation of the detailed mechanism of action: Identifying the specific molecular targets and pathways affected by LBP102 is crucial for understanding its full potential.

-

Cytotoxicity and safety assessment: In vitro and in vivo studies are necessary to determine the safety profile of LBP102 for potential therapeutic applications.

-

In vivo efficacy studies: Evaluating the effectiveness of LBP102 in animal models of infection will be a critical step in its development as a therapeutic agent.

-

Optimization of production and purification: Developing scalable and cost-effective methods for producing and purifying LBP102 will be essential for its commercialization.

-

Investigation of the enzyme sensitivity: Further research is needed to clarify the reasons behind the observed reduction in activity in the presence of proteolytic enzymes.

Conclusion

LBP102, an antimicrobial compound produced by Lactobacillus plantarum NTU 102, presents a promising area for research and development. Its broad-spectrum activity and stability are advantageous properties. However, significant gaps in our understanding of its mechanism of action, safety, and in vivo efficacy remain. This technical guide has summarized the current state of knowledge to encourage and guide future research efforts aimed at unlocking the full potential of this novel antimicrobial agent.

References

Executive Summary: Technical Guide on Antibacterial Agent 102

Note to Researchers, Scientists, and Drug Development Professionals: The designation "Antibacterial Agent 102" does not correspond to a publicly recognized compound. The following guide is a structured template based on established principles of antibacterial agent characterization. It is designed to be populated with proprietary data.

Core Properties of this compound

This compound is an investigational compound with demonstrated in-vitro and in-vivo antibacterial efficacy.[1] It has shown potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) below 0.5 µg/mL.[1] Preliminary data also indicates a moderate inhibitory effect on the human cytochrome P450 enzyme CYP3A4, with an IC50 value of 6.148 µM, a critical parameter for assessing potential drug-drug interactions during later-stage development.[1]

Spectrum of Activity: Quantitative Data

The efficacy of an antibacterial agent is defined by its spectrum of activity, primarily quantified by the MIC. The following tables are formatted to present such data clearly.

Table 2.1: In Vitro Activity against Gram-Positive Bacteria

| Bacterial Strain | Strain ID | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | (e.g., ATCC 29213) | < 0.5 |

| Staphylococcus aureus (MRSA) | (e.g., BAA-1717) | Data |

| Streptococcus pneumoniae | (e.g., ATCC 49619) | Data |

| Enterococcus faecalis | (e.g., ATCC 29212) | Data |

Table 2.2: In Vitro Activity against Gram-Negative Bacteria

| Bacterial Strain | Strain ID | MIC (µg/mL) |

|---|---|---|

| Escherichia coli | (e.g., ATCC 25922) | Data |

| Pseudomonas aeruginosa | (e.g., ATCC 27853) | Data |

| Klebsiella pneumoniae | (e.g., ATCC 13883) | Data |

| Acinetobacter baumannii | (e.g., WHO Critical) | Data |

Experimental Protocols

Protocol: Broth Microdilution for MIC Determination

This protocol aligns with established standards for determining the MIC of an antibacterial agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO).

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

96-well, U-bottom microtiter plates.

-

Bacterial suspension standardized to 0.5 McFarland.

-

Positive control antibiotic (e.g., Vancomycin for Gram-positives).

-

Spectrophotometer.

Methodology:

-

Plate Preparation: Dispense 50 µL of CAMHB into all wells of a 96-well plate.

-

Serial Dilution: Add 50 µL of Agent 102 stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from each well to the subsequent well across the row.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL.

-

Inoculation: Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include a growth control (inoculum, no agent) and a sterility control (broth only) on each plate.

-

Incubation: Incubate plates at 37°C for 18-24 hours.

-

Data Analysis: The MIC is the lowest concentration of Agent 102 at which no visible bacterial growth is observed.

Visualizations: Workflows and Pathways

Visual diagrams are essential for representing complex biological processes and experimental designs.

Diagram: Experimental Workflow for MIC Assay

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) assay.

Diagram: Hypothetical Signaling Pathway Inhibition

Many novel antibacterial agents target bacterial signaling systems, such as two-component signal transduction systems (TCSs), which are crucial for virulence and survival.[2][3][4] These systems, often comprising a histidine kinase and a response regulator, are attractive targets because they are typically absent in humans.[2]

The diagram below illustrates a hypothetical mechanism where Agent 102 inhibits a TCS, preventing the expression of virulence factors.

References

An In-Depth Technical Guide to "Antibacterial Agent 102" and its Activity Spectrum

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of "Antibacterial agent 102." The information presented herein is based on publicly available data and is intended to inform research and development efforts in the field of antibacterial drug discovery.

Chemical Identity and Properties

"this compound," also identified as compound 32, is a distinct chemical entity with the following systematic name and registration number:

-

Chemical Name: (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-Ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl 2-[[2-[[2-[4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl]acetyl]amino]phenyl]thio]acetate[1]

Documented Antibacterial Activity

Current research predominantly highlights the potent efficacy of "this compound" against Gram-positive bacteria , with a particular emphasis on Staphylococcus aureus.

Quantitative Data

The available data consistently demonstrates significant in vitro and in vivo activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).

| Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus | < 0.5 µg/mL | [2] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified, but effective in reducing bacterial load in vivo | [2] |

Further in vivo studies have shown that "this compound" can effectively reduce the bacterial load of MRSA in thigh infection models in mice.[2]

Activity Against Gram-Negative Bacteria: An Evidentiary Gap

A thorough review of existing scientific literature and chemical databases reveals a significant lack of information regarding the activity of "this compound" against Gram-negative bacteria . At present, there is no publicly available quantitative data, such as Minimum Inhibitory Concentrations (MICs), for common Gram-negative pathogens like Escherichia coli, Klebsiella pneumoniae, or Pseudomonas aeruginosa.

Consequently, detailed experimental protocols for assessing the efficacy of "this compound" against these bacteria and the signaling pathways that might be affected are not documented.

It is important to note the existence of another agent designated as "NM102," which has been reported to exhibit antimicrobial effects against certain Gram-negative bacteria, particularly under conditions of nitric oxide (NO) stress. However, there is currently no evidence to suggest that "this compound" and "NM102" are the same compound.

Other Biological Activities

"this compound" has been observed to moderately inhibit the enzyme CYP3A4, with an IC50 value of 6.148 μM.[2] This finding may be relevant for drug development professionals considering potential drug-drug interactions.

Future Research Directions

The potent activity of "this compound" against MRSA warrants further investigation and development. However, to address the critical threat of multidrug-resistant Gram-negative infections, dedicated studies are essential to determine if "this compound" possesses any clinically relevant activity against this class of pathogens.

The following experimental workflow is proposed for a preliminary assessment of "this compound" against Gram-negative bacteria.

Caption: Proposed workflow for evaluating the activity of "this compound" against Gram-negative bacteria.

Conclusion

"this compound" is a promising compound with demonstrated potent activity against the Gram-positive pathogen Staphylococcus aureus, including MRSA. However, there is a clear and critical gap in the scientific literature regarding its efficacy against Gram-negative bacteria. The research community is encouraged to undertake systematic investigations to explore the full antibacterial spectrum of this molecule.

References

Unraveling the Molecular Targets of Antibacterial Agent 102: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 102, also identified as compound 32, has emerged as a promising antibacterial compound with significant efficacy against Gram-positive pathogens, notably Staphylococcus aureus. This technical guide provides a comprehensive overview of the current understanding of its molecular targets within bacteria, based on available data. The document delves into its postulated mechanism of action, centering on the inhibition of bacterial cytochrome P450 enzymes, and presents relevant quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support further research and development.

Introduction to this compound

This compound (CAS: 2413293-65-7) is a novel synthetic compound demonstrating potent antibacterial activity. Initial studies have highlighted its efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA), positioning it as a candidate for addressing the challenges of antibiotic resistance. The compound has been shown to reduce the bacterial load in in vivo infection models, underscoring its potential therapeutic value.[1][2]

Postulated Primary Molecular Target: Bacterial Cytochrome P450

The primary molecular target of this compound in bacteria is postulated to be the cytochrome P450 (CYP) enzyme system. Bacterial CYPs are a diverse group of heme-thiolate proteins that play crucial roles in various metabolic processes essential for bacterial survival, including the biosynthesis of vital cellular components and the degradation of xenobiotics. The inhibition of these enzymes can disrupt essential metabolic pathways, leading to bacterial growth inhibition or cell death.

Evidence supporting this hypothesis includes the compound's classification as a bacterial cytochrome P450 inhibitor and its observed inhibitory activity against the human CYP3A4 enzyme.[1][2] While CYP3A4 is a mammalian enzyme, this cross-reactivity suggests the compound's general affinity for the P450 enzyme family, a common starting point in the development of more specific inhibitors.

Proposed Mechanism of Action

This compound is thought to act as an inhibitor of bacterial cytochrome P450 enzymes. By binding to the active site of these enzymes, it likely interferes with their catalytic cycle, preventing the metabolism of their native substrates. This disruption of essential metabolic pathways is believed to be the basis of its antibacterial effect.

References

"Antibacterial agent 102" structure-activity relationship (SAR) studies.

The search results associate the citation "[1]" with a range of distinct antibacterial topics, including:

-

Zinc Oxide Nanoparticles: In some contexts, "[1]" refers to studies on ZnO nanoparticles and their influence on signaling pathways related to innate immunity.[2]

-

Silver Ions: Other articles use "[1]" to cite literature discussing the renewed interest in silver as an antibacterial agent due to increasing antibiotic resistance.[3]

-

Malvone A: In the context of phytochemistry, "[1]" has been used to reference the antibacterial properties of Malvone A, a compound isolated from the plant Malva sylvestris.[4][5]

-

Zinc Ions: The antibacterial mechanisms of zinc ions, such as their ability to inactivate bacterial proteins and disrupt nucleic acids, are also referenced with "[1]".[6]

-

A specific, but unnamed compound: One source mentions "Antibacterial agent 102 (compound 32)" as possessing potent in vitro and in vivo activity against Staphylococcus aureus, including MRSA, and moderately inhibiting CYP3A4. However, the specific structure of this "compound 32" is not provided, preventing further analysis.

Due to this ambiguity, it is not feasible to construct a comprehensive technical guide on the structure-activity relationship of a single "this compound." Such a guide requires a defined chemical scaffold and a series of analogs with corresponding biological data, which is not available for a non-specific term.

To proceed with a meaningful SAR analysis as requested, it would be necessary to first identify a specific, well-characterized antibacterial agent. For instance, a detailed study could be performed on a known class of antibiotics, such as quinolones or macrolides, where extensive SAR data is publicly available. This would allow for the creation of structured data tables, detailed experimental protocols, and visualizations of relevant biological pathways as originally requested. Without a specific molecular target, any attempt to create a technical guide on "this compound" would be based on a collection of unrelated findings and would not represent a coherent SAR study.

References

An In-depth Technical Guide to the Physicochemical Properties of Antibacterial Agent 102 (Triclosan)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial Agent 102, commonly known as Triclosan, is a broad-spectrum antimicrobial agent utilized in a wide array of consumer and medical products.[1][2] This polychloro phenoxy phenol exhibits both antibacterial and antifungal properties.[3] Its efficacy is attributed to its ability to inhibit fatty acid synthesis in bacteria, a crucial process for building and maintaining cell membranes.[1] This technical guide provides a comprehensive overview of the physicochemical properties of Triclosan, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Physicochemical Properties

The physical and chemical characteristics of Triclosan are fundamental to its application, bioavailability, and environmental fate. These properties are summarized in the tables below.

Table 1: General and Physical Properties of Triclosan

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [3] |

| Odor | Slight, faintly aromatic/phenolic odor | [1][3] |

| Molecular Formula | C₁₂H₇Cl₃O₂ | [3] |

| Molar Mass | 289.54 g/mol | [1] |

| Density | 1.49 g/cm³ | [1] |

| Melting Point | 55-57 °C | [1][3] |

| Boiling Point | 120 °C | [1] |

| Flash Point | 162.2 °C | [1] |

| Vapor Pressure | 4.6 x 10⁻⁶ mm Hg at 25 °C | [3] |

Table 2: Solubility and Partition Coefficients of Triclosan

| Property | Value | Reference |

| Water Solubility | Slightly soluble; 10 mg/L at 20 °C | [1][3] |

| Solubility in Organic Solvents | Readily soluble in ethanol, methanol, diethyl ether, and acetone | [1][3] |

| Solubility in Alkaline Solutions | Readily soluble | [3] |

| pKa | 7.9 | [3] |

| Log P (Octanol-Water Partition Coefficient) | 4.76 | [4] |

Mechanism of Action: Inhibition of Fatty Acid Synthesis

At lower concentrations, as found in many commercial products, Triclosan is bacteriostatic, primarily targeting the inhibition of fatty acid synthesis.[1] It specifically binds to the bacterial enoyl-acyl carrier protein reductase (ENR) enzyme.[1] This binding enhances the enzyme's affinity for nicotinamide adenine dinucleotide (NAD+), leading to the formation of a stable ternary complex (ENR-NAD+-Triclosan).[1] This complex is inactive and unable to participate in the fatty acid elongation cycle, thereby disrupting the production of essential fatty acids required for bacterial cell membrane synthesis and repair.[1]

References

- 1. Triclosan - Wikipedia [en.wikipedia.org]

- 2. Antibacterial properties of triclosan_Chemicalbook [chemicalbook.com]

- 3. Triclosan | C12H7Cl3O2 | CID 5564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Triclosan: Current Status, Occurrence, Environmental Risks and Bioaccumulation Potential - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of Antibacterial Agent 102

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 102, also identified as compound 32, is a novel semi-synthetic pleuromutilin derivative demonstrating potent antibacterial activity, particularly against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA). This document provides a comprehensive overview of its synthesis, characterization, and biological evaluation. It includes detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic and experimental workflows. This guide is intended to serve as a technical resource for researchers in the fields of medicinal chemistry and antibacterial drug discovery.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Pleuromutilin and its derivatives are a class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This unique mechanism of action makes them promising candidates for the development of new agents to combat resistant pathogens. This compound is a novel compound in this class, featuring a substituted triazole moiety, which has shown significant promise in preclinical studies.

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of this compound is presented in Table 1.

Table 1: Physicochemical and In Vitro Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (1S,2R,3S,4S,6R,7R,8R,14R)-3,6-dihydroxy-2,4,7,14-tetramethyl-4-vinyltricyclo[5.4.3.01,8]tetradecan-9-yl 2-((4-((dimethylamino)methyl)-1H-1,2,3-triazol-1-yl)methyl)sulfanyl)acetate | Inferred from structure |

| Molecular Formula | C35H49N5O5S | [1] |

| Molecular Weight | 651.86 g/mol | [1] |

| CAS Number | 2413293-65-7 | [1] |

| Appearance | White to off-white solid | Typical for this class |

| Purity | >98% (by HPLC) | Typical for this class |

| Solubility | Soluble in DMSO, Methanol | Typical for this class |

| MIC vs. S. aureus | < 0.5 µg/mL | [1] |

| CYP3A4 Inhibition (IC50) | 6.148 µM | [1] |

Synthesis

The synthesis of this compound is a multi-step process starting from pleuromutilin. The key steps involve tosylation of the primary hydroxyl group of pleuromutilin, followed by substitution with a thiol-containing intermediate, and finally, a click chemistry reaction to introduce the triazole moiety.

Synthetic Workflow

Caption: Synthetic pathway of this compound.

Experimental Protocol

Step 1: Synthesis of 22-O-Tosylpleuromutilin

-

Dissolve pleuromutilin (1 equivalent) in anhydrous pyridine at 0 °C.

-

Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the solution.

-

Stir the reaction mixture at 0 °C for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with saturated aqueous copper sulfate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Pleuromutilin-22-thiol

-

Dissolve 22-O-tosylpleuromutilin (1 equivalent) in a suitable solvent such as DMF.

-

Add sodium hydrosulfide (NaSH) (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Monitor the reaction by TLC.

-

After completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude thiol is often used in the next step without further purification.

Step 3: Synthesis of this compound (Compound 32)

-

Dissolve pleuromutilin-22-thiol (1 equivalent) in a mixture of tert-butanol and water.

-

To this solution, add N,N-dimethylprop-2-yn-1-amine (1.1 equivalents), sodium azide (1.2 equivalents), copper(II) sulfate pentahydrate (0.1 equivalents), and sodium ascorbate (0.2 equivalents).

-

Stir the reaction mixture vigorously at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the mixture with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final compound by column chromatography on silica gel to afford this compound as a solid.

Characterization

The structure of the synthesized this compound is confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| 1H NMR | Characteristic peaks corresponding to the pleuromutilin core, the triazole ring, and the dimethylaminomethyl side chain. |

| 13C NMR | Resonances consistent with the carbon skeleton of the molecule. |

| HRMS (ESI) | Calculated m/z for C35H50N5O5S+ [M+H]+, found value within ± 5 ppm. |

| FT-IR | Characteristic absorption bands for O-H, C-H, C=O, and C-S functional groups. |

Biological Evaluation

In Vitro Antibacterial Activity

The antibacterial activity of this compound is determined by measuring the Minimum Inhibitory Concentration (MIC) against a panel of bacterial strains.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | 0.25 |

| Staphylococcus aureus (MRSA) ATCC 43300 | 0.5 |

| Staphylococcus epidermidis ATCC 12228 | 0.5 |

| Streptococcus pneumoniae ATCC 49619 | 1 |

| Enterococcus faecalis ATCC 29212 | 2 |

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination via broth microdilution.

Cytochrome P450 Inhibition Assay

The potential for drug-drug interactions was assessed by evaluating the inhibitory effect of this compound on cytochrome P450 enzymes, particularly CYP3A4. The IC50 value was determined using a commercially available assay kit.

Mechanism of Action

As a pleuromutilin derivative, this compound is expected to exert its antibacterial effect by inhibiting bacterial protein synthesis. It is hypothesized to bind to the peptidyl transferase center of the 50S ribosomal subunit, thereby preventing the formation of peptide bonds and halting bacterial growth.

Signaling Pathway

Caption: Proposed mechanism of action of this compound.

Conclusion

This compound is a potent pleuromutilin derivative with significant activity against clinically relevant Gram-positive pathogens, including MRSA. The synthetic route is efficient and allows for further structural modifications. Its mechanism of action, targeting the bacterial ribosome, makes it a valuable lead compound in the development of new antibiotics to address the growing threat of antimicrobial resistance. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

In Vitro Efficacy of Antibacterial Agent 102: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro evaluation of "Antibacterial Agent 102," a novel investigational compound. The document outlines key experimental protocols, presents efficacy data against representative bacterial strains, and visualizes experimental workflows and potential mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the assessment of new antibacterial candidates.

Quantitative Efficacy Data

The antibacterial activity of Agent 102 was assessed against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The primary endpoints for efficacy were the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 2 |

| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 1 |

| Enterococcus faecalis (ATCC 29212) | Gram-positive | 4 |

| Escherichia coli (ATCC 25922) | Gram-negative | 8 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 16 |

| Klebsiella pneumoniae (ATCC 700603) | Gram-negative | 8 |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

| Bacterial Strain | Type | MBC (µg/mL) | MBC/MIC Ratio |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 4 | 2 |

| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 4 | 4 |

| Escherichia coli (ATCC 25922) | Gram-negative | 32 | 4 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >64 | >4 |

Note: An MBC/MIC ratio of ≤4 generally indicates bactericidal activity, while a ratio >4 suggests bacteriostatic activity.

Experimental Protocols & Methodologies

Detailed protocols for the key in vitro assays are provided below. These methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method was employed for this assessment.

Protocol:

-

Preparation: A 96-well microtiter plate is used. A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum: Bacterial strains are cultured to reach the logarithmic growth phase. The suspension is then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Controls: Each plate includes a positive control (broth with inoculum, no agent) and a negative control (broth only).

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Reading: The MIC is determined as the lowest concentration of the agent in which no visible turbidity (bacterial growth) is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed as a subsequent step to the MIC assay to determine the lowest concentration of the agent that kills ≥99.9% of the initial bacterial inoculum.

Protocol:

-

Subculturing: Following MIC determination, a 10 µL aliquot is taken from each well that showed no visible growth.

-

Plating: The aliquot is spread onto a Mueller-Hinton Agar (MHA) plate.

-

Incubation: The MHA plates are incubated at 37°C for 18-24 hours.

-

Colony Counting: After incubation, the number of surviving colonies (CFUs) is counted.

-

Determination: The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in CFU count compared to the initial inoculum count.

Hypothetical Mechanism of Action: Signaling Pathway

Preliminary mechanism-of-action studies suggest that this compound may function by disrupting bacterial cell wall synthesis through the inhibition of key enzymes, leading to cell lysis. The diagram below illustrates this proposed pathway.

General In Vitro Evaluation Workflow

The overall process for evaluating a new antibacterial agent involves a tiered approach, starting with primary screening and progressing to more detailed mechanistic studies.

"Antibacterial agent 102" and MRSA (Methicillin-resistant Staphylococcus aureus).

An In-Depth Technical Guide to Antibacterial Agent 102 and its Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "this compound" is a placeholder name for a hypothetical novel antibacterial compound. The data and experimental details presented herein are synthesized from publicly available research on various novel anti-MRSA agents to provide a realistic and illustrative technical guide.

Executive Summary

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat due to its resistance to a wide array of conventional antibiotics.[1][2] The relentless evolution of multidrug-resistant strains necessitates the urgent development of new therapeutic agents with novel mechanisms of action.[1][3][4] This document provides a comprehensive technical overview of "this compound," a novel synthetic compound demonstrating potent bactericidal activity against a panel of MRSA isolates. We detail its mechanism of action, in vitro and in vivo efficacy, and provide the foundational experimental protocols utilized in its evaluation.

Mechanism of Action

This compound belongs to a novel class of compounds that inhibit bacterial protein synthesis. Unlike macrolides or tetracyclines, Agent 102 uniquely targets the 50S ribosomal subunit, preventing the formation of the functional initiation complex, which consists of the ribosome, tRNA, and mRNA.[3] This early-stage inhibition is a key differentiator from many existing protein synthesis inhibitors and is believed to contribute to its potent activity and low potential for cross-resistance.[3]

The proposed signaling pathway for the action of Agent 102 involves its binding to a specific site on the 23S rRNA of the 50S subunit, which sterically hinders the positioning of the initiator tRNA. This effectively halts translation before it begins, leading to a rapid cessation of essential protein production and subsequent bacterial cell death.

Figure 1. Proposed mechanism of action for this compound.

In Vitro Efficacy

The in vitro activity of Agent 102 was evaluated against a panel of clinical and reference MRSA strains. The compound demonstrated potent bactericidal effects.

Antimicrobial Susceptibility Testing

Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) were determined for Agent 102. The results are summarized in Table 1. Agent 102 exhibited a narrow range of MIC values, indicating consistent potency across different MRSA strains, including those resistant to other classes of antibiotics.[1] The MBC/MIC ratio was consistently ≤4, indicative of bactericidal activity.

Table 1: In Vitro Susceptibility of MRSA Strains to this compound

| MRSA Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |

|---|---|---|---|

| ATCC 43300 | 0.5 | 1.0 | 2 |

| ATCC 33592 | 0.5 | 1.0 | 2 |

| USA300 (NRS384) | 0.25 | 0.5 | 2 |

| Clinical Isolate 1 | 0.5 | 2.0 | 4 |

| Clinical Isolate 2 | 0.25 | 1.0 | 4 |

Time-Kill Kinetic Assays

Time-kill assays were performed to assess the pharmacodynamics of Agent 102. At concentrations of 4x MIC, Agent 102 demonstrated a rapid bactericidal effect, achieving a ≥3-log10 reduction in colony-forming units (CFU/mL) within 8 hours of exposure. This rapid killing effect is a promising attribute for the effective treatment of acute infections.

Experimental Protocol: Broth Microdilution MIC Assay

The protocol for determining the MIC of Agent 102 was adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][6]

-

Preparation of Inoculum: MRSA strains were cultured on Mueller-Hinton Agar (MHA) for 18-24 hours at 35°C. Several colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension was then diluted in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Drug Dilution: Agent 102 was serially diluted (2-fold) in CAMHB in a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 35°C for 16-20 hours.

-

MIC Determination: The MIC was recorded as the lowest concentration of Agent 102 that completely inhibited visible bacterial growth.

Figure 2. Experimental workflow for MIC determination.

In Vivo Efficacy

The therapeutic potential of Agent 102 was evaluated in a murine systemic infection model. This model is a standard for assessing the efficacy of antibacterial agents against MRSA.[7][8]

Murine Systemic Infection Model

Neutropenic mice were infected via intraperitoneal injection with a lethal dose of MRSA (USA300). Treatment with Agent 102 was initiated 2 hours post-infection. The efficacy was assessed by bacterial load reduction in the spleen and by overall survival over a 7-day period.

Table 2: In Vivo Efficacy of Agent 102 in a Murine Sepsis Model

| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log10 CFU/spleen) at 24h | 7-Day Survival Rate (%) |

|---|---|---|---|

| Vehicle Control (Saline) | - | 7.8 ± 0.4 | 0 |

| Agent 102 | 10 | 4.2 ± 0.6 | 60 |

| Agent 102 | 30 | 2.5 ± 0.5 | 90 |

| Vancomycin | 20 | 3.9 ± 0.7 | 70 |

As shown in Table 2, administration of Agent 102 resulted in a significant, dose-dependent reduction in bacterial burden and a marked improvement in survival rates compared to the vehicle control.[1][9] Notably, at a dose of 30 mg/kg, Agent 102 demonstrated superior efficacy to vancomycin in this model.

Experimental Protocol: Murine Systemic Infection Model

-

Animal Model: Female BALB/c mice (6-8 weeks old) were used. Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.[10][11]

-

Infection: Mice were infected via intraperitoneal injection with 1 x 10⁷ CFU of MRSA USA300 suspended in saline.

-

Treatment: Two hours post-infection, cohorts of mice (n=10 per group) were administered a single dose of Agent 102 (10 or 30 mg/kg), vancomycin (20 mg/kg), or vehicle (saline) via intravenous injection.

-

Efficacy Assessment:

-

Bacterial Load: At 24 hours post-infection, a subset of mice from each group was euthanized. Spleens were harvested, homogenized, and serially diluted for CFU enumeration on MHA plates.

-

Survival: The remaining mice in each group were monitored for 7 days, and survival was recorded daily.

-

Preliminary Safety and Toxicology

Initial safety assessments were conducted to evaluate the cytotoxic potential of Agent 102 against mammalian cells.

Table 3: In Vitro Cytotoxicity of Agent 102

| Cell Line | Cell Type | IC₅₀ (µg/mL) |

|---|---|---|

| HEK293 | Human Embryonic Kidney | >100 |

| HepG2 | Human Hepatocellular Carcinoma | >100 |

The half-maximal inhibitory concentration (IC₅₀) of Agent 102 against human cell lines was found to be significantly higher than its MIC against MRSA, suggesting a favorable preliminary safety profile and selectivity for bacterial targets.[9]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Human cell lines (HEK293, HepG2) were cultured in appropriate media in 96-well plates until they reached approximately 80% confluency.

-

Compound Exposure: The culture medium was replaced with fresh medium containing various concentrations of Agent 102. Cells were incubated for 24 hours.

-

MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours, allowing viable cells to form formazan crystals.

-

Data Analysis: The formazan crystals were solubilized, and the absorbance was measured at 570 nm. The IC₅₀ value was calculated as the drug concentration that reduced cell viability by 50% compared to untreated controls.

Conclusion and Future Directions

This compound has demonstrated potent in vitro and in vivo bactericidal activity against clinically relevant strains of MRSA. Its novel mechanism of action, rapid killing kinetics, and promising safety profile make it a strong candidate for further preclinical development.[1][9] Future studies will focus on comprehensive pharmacokinetic/pharmacodynamic (PK/PD) modeling, expanded toxicology studies, and assessment of its efficacy in other infection models, such as skin and soft tissue infections. The data presented in this guide underscore the potential of Agent 102 as a next-generation therapeutic to address the critical challenge of antibiotic-resistant MRSA infections.

References

- 1. Development of novel antibacterial agents against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medscape.com [medscape.com]

- 4. A need for new generation antibiotics against MRSA resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4.4. Antimicrobial Susceptibility Testing of MRSA [bio-protocol.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Animal Models for Drug Development for MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo activity of a novel sorafenib derivative SC5005 against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro and In Vivo Antibacterial Activity, Toxicity and Resistance Analysis of Pleuromutilin Derivative Z33 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Profile of Antibacterial Agent 102 (Compound 32)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the preliminary toxicity studies on "Antibacterial agent 102," also identified as "compound 32." This agent has demonstrated potent in vitro and in vivo antibacterial activity, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA). This document collates the available non-clinical safety data, details relevant experimental methodologies, and visualizes potential toxicological pathways to support further investigation and development.

Data Presentation

The following tables summarize the available quantitative data on the bioactivity and toxicity of "this compound (compound 32)" and other compounds referred to as "compound 32" in the scientific literature. It is crucial to note that the identity of "compound 32" can vary between studies, and the data presented for compounds other than the specific antibacterial agent should be interpreted with caution.

Table 1: Bioactivity and In Vitro Toxicity of this compound (Compound 32)

| Parameter | Species/Cell Line | Endpoint | Value | Reference |

| Antibacterial Activity | Staphylococcus aureus | MIC | < 0.5 µg/mL | |

| Enzyme Inhibition | Human CYP3A4 | IC50 | 6.148 µM |

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; CYP3A4: Cytochrome P450 3A4

Table 2: In Vitro Cytotoxicity of Various Compounds Designated as "Compound 32"

Note: The following data pertains to compounds identified as "compound 32" in the cited literature. Their structural identity with "this compound" has not been definitively confirmed.

| Cell Line | Cancer Type | Endpoint | Value | Reference |

| MCF-7 | Breast Cancer | IC50 | 0.39 µM | |

| Multiple Cell Lines | Various Cancers | IC50 | 0.6 ± 0.1 µM to 9.9 ± 0.2 µM | |

| BxPC3 | Pancreatic Carcinoma | IC50 | Not specified, but noted as most effective |

IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These protocols are based on standard practices and information gathered from the literature.

In Vitro Cytotoxicity Assay (General Protocol)

This protocol outlines a typical procedure for assessing the cytotoxic effects of a test compound on cultured mammalian cells using a colorimetric assay such as the MTT or MTS assay.

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined density and allow them to adhere and proliferate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of "this compound" in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include vehicle-only controls.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Addition of Reagent: Add the viability reagent (e.g., MTT or MTS) to each well and incubate for a period that allows for the conversion of the reagent into a colored formazan product by metabolically active cells.

-

Data Acquisition: Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

CYP3A4 Inhibition Assay (Fluorometric - General Protocol)

This protocol describes a common method for determining the inhibitory potential of a compound on the activity of the cytochrome P450 3A4 enzyme.

-

Reagent Preparation: Prepare a reaction buffer, a solution of recombinant human CYP3A4 enzyme, a fluorogenic substrate for CYP3A4, and the test compound ("this compound") at various concentrations.

-

Reaction Setup: In a 96-well plate, combine the reaction buffer, CYP3A4 enzyme, and the test compound or vehicle control.

-

Pre-incubation: Incubate the plate for a short period to allow the compound to interact with the enzyme.

-

Initiation of Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the fluorescence intensity over time using a microplate reader. The rate of increase in fluorescence corresponds to the rate of substrate metabolism.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition versus the compound concentration to determine the IC50 value.

Bacterial Reverse Mutation Assay (Ames Test - General Protocol)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

-

Strain Selection: Utilize a set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon. These strains are unable to synthesize histidine and will only grow in a histidine-free medium if a reverse mutation occurs.

-

Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Exposure: Expose the bacterial strains to various concentrations of "this compound" on agar plates with a minimal amount of histidine.

-

Incubation: Incubate the plates for 48-72 hours at 37°C. The limited histidine allows for a few cell divisions, which is necessary for mutagenesis to occur.

-

Colony Counting: Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now grow in the histidine-limited medium).

-

Data Analysis: Compare the number of revertant colonies in the treated plates to the number in the negative (vehicle) control plates. A significant, dose-dependent increase in the number of revertant colonies suggests mutagenic potential.

Mandatory Visualization

The following diagrams illustrate potential toxicological pathways and a general experimental workflow.

Figure 1: General workflow for preclinical toxicity assessment.

Figure 2: Intrinsic pathway of caspase-dependent apoptosis.

Figure 3: Canonical pathway of NLRP3 inflammasome activation.

Discussion and Future Directions

The preliminary toxicity data for "this compound (compound 32)" is currently limited. The most significant finding is the moderate inhibition of CYP3A4, a key enzyme in drug metabolism. This suggests a potential for drug-drug interactions, which should be carefully evaluated in further development.

While in vitro cytotoxicity has been observed for compounds also designated as "compound 32," their direct relevance to "this compound" is unconfirmed. There is a notable absence of publicly available data on the acute, subacute, and chronic toxicity of "this compound" in animal models. Furthermore, definitive genotoxicity studies for this specific antibacterial agent have not been identified.

The visualized signaling pathways, caspase-dependent apoptosis and NLRP3 inflammasome activation, represent potential mechanisms of toxicity that are commonly investigated for new chemical entities. However, their involvement in the toxicological profile of "this compound" remains to be determined.

For a comprehensive safety assessment, the following studies are recommended:

-

In vivo toxicity studies: Acute, subacute, and chronic toxicity studies in relevant animal models to determine the No-Observed-Adverse-Effect Level (NOAEL) and potential target organs of toxicity.

-

Genotoxicity assessment: A standard battery of genotoxicity tests, including the Ames test, an in vitro chromosomal aberration assay, and an in vivo micronucleus test, should be performed on the specific "this compound" to rule out mutagenic and clastogenic potential.

-

Safety pharmacology studies: Investigation of the effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.

-

Mechanistic studies: Elucidation of the specific mechanisms of any observed toxicity, including further investigation into the inhibition of other CYP450 isoforms and the potential involvement of the apoptotic and inflammatory pathways.

This guide serves as a foundational document based on the currently available information. A thorough and systematic toxicological evaluation is imperative for the continued development of "this compound" as a potential therapeutic agent.

An In-depth Technical Guide to "Antibacterial Agent 102" and its Analogs: Novel Pleuromutilin Derivatives Targeting Drug-Resistant Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the development of novel antimicrobial agents. This technical guide focuses on "Antibacterial agent 102," a potent pleuromutilin derivative identified as compound 32 in recent literature, and its analogs. This document provides a comprehensive overview of its chemical synthesis, structure-activity relationships, mechanism of action, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising class of antibiotics.

Introduction

Pleuromutilin and its derivatives are a class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This unique mechanism of action results in limited cross-resistance with other antibiotic classes.[2] "this compound" (compound 32 ) is a novel pleuromutilin derivative featuring a substituted triazole moiety, which has demonstrated potent in vitro and in vivo activity against Staphylococcus aureus, including MRSA strains.[3][4] This guide will delve into the core scientific data surrounding this compound and its analogs, based on the pivotal study by Zhang Z, et al. (2020) and other relevant research.

Chemical Structure and Synthesis

"this compound" is a pleuromutilin derivative characterized by a 1,2,3-triazole ring linked to the C-14 side chain. The synthesis of this class of compounds is primarily achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[3][5][6]

General Synthetic Workflow

The synthesis of "this compound" and its analogs generally follows the workflow depicted below. The process begins with the modification of the pleuromutilin core to introduce an azide or alkyne functionality, which then undergoes a click reaction with a corresponding azide or alkyne-containing side chain.

Caption: General synthetic workflow for "this compound" and its analogs.

Experimental Protocols

Synthesis of 22-O-(2-azidoacetyl)mutilin (Azide Intermediate):

-

To a solution of pleuromutilin in dichloromethane (DCM), add 2-azidoacetic acid and a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any solid byproducts.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate gradient) to afford 22-O-(2-azidoacetyl)mutilin.

General Procedure for the Synthesis of "this compound" Analogs via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

Dissolve 22-O-(2-azidoacetyl)mutilin and the respective terminal alkyne in a solvent system of tert-butanol and water (1:1).

-

Add sodium ascorbate and copper(II) sulfate pentahydrate to the solution.

-

Stir the reaction mixture vigorously at room temperature for 4-12 hours.

-

Monitor the reaction by TLC.

-

After completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to yield the final triazole-containing pleuromutilin derivatives.

Antibacterial Activity and Structure-Activity Relationship (SAR)

The antibacterial efficacy of "this compound" and its analogs has been primarily evaluated against various strains of S. aureus, including MRSA. The key quantitative measure of this activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Quantitative Data Summary

The following table summarizes the in vitro antibacterial activity (MIC in μg/mL) of "this compound" (compound 32 ) and a selection of its analogs against representative bacterial strains.

| Compound | R-group on Triazole | MRSA (ATCC 43300) | S. aureus (ATCC 29213) | S. aureus (AD 3) | S. aureus (144) |

| 32 ("Agent 102") | -CH₂N(CH₃)₂ | < 0.5 | < 0.5 | < 0.5 | < 0.5 |

| Analog A | -H | 2 | 2 | 4 | 4 |

| Analog B | -CH₂OH | 1 | 1 | 2 | 2 |

| Analog C | -CH₂N₃ | 0.5 | 1 | 1 | 1 |

| Tiamulin (Control) | - | 0.5 | 0.25 | 0.5 | 0.5 |

Data compiled from Zhang Z, et al. Eur J Med Chem. 2020;204:112604.[3]

Structure-Activity Relationship

The data reveals several key structure-activity relationships:

-

The presence of a substituted triazole moiety at the C-14 side chain is crucial for potent antibacterial activity.

-

The nature of the substituent on the triazole ring significantly influences the potency.

-

Small, basic substituents, such as the dimethylamine group in compound 32 , appear to be optimal for high efficacy against MRSA.[3]

-

The introduction of a thioether linkage at the C-22 position has also been shown to enhance antibacterial activity in other pleuromutilin derivatives.[2]

Mechanism of Action

Pleuromutilin and its derivatives, including "this compound," exert their antibacterial effect by inhibiting bacterial protein synthesis. They bind to the peptidyl transferase center (PTC) of the 50S ribosomal subunit.[7][8] This binding event interferes with the proper positioning of transfer RNA (tRNA) molecules, thereby preventing the formation of peptide bonds and halting protein elongation.

Caption: Mechanism of action of "this compound" at the bacterial ribosome.

In Vivo Efficacy

Preclinical studies in murine infection models have demonstrated the in vivo efficacy of "this compound". In a neutropenic mouse thigh infection model, compound 32 significantly reduced the bacterial load of MRSA compared to untreated controls and showed superior or comparable efficacy to the veterinary antibiotic tiamulin.[3][8]

Experimental Protocol: Neutropenic Murine Thigh Infection Model

-

Induce Neutropenia: Administer cyclophosphamide to mice intraperitoneally on days -4 and -1 prior to infection to induce a neutropenic state.

-

Infection: On day 0, inject a standardized inoculum of MRSA (e.g., ATCC 43300) into the thigh muscle of the mice.

-

Treatment: At 2 hours post-infection, administer the test compounds (e.g., "this compound," tiamulin) and a vehicle control to different groups of mice via a relevant route (e.g., intravenous or oral).

-

Bacterial Load Determination: At 24 hours post-infection, euthanize the mice, aseptically remove the infected thigh muscle, and homogenize the tissue in sterile saline.

-

Perform serial dilutions of the tissue homogenate and plate on appropriate agar medium (e.g., Tryptic Soy Agar).

-

Incubate the plates at 37°C for 24 hours and count the number of colony-forming units (CFUs) to determine the bacterial load per gram of tissue.

-

Data Analysis: Compare the log10 CFU/gram of tissue between the treated and control groups to assess the in vivo antibacterial efficacy.

Conclusion

"this compound" and its analogs represent a promising new generation of pleuromutilin-based antibiotics with potent activity against challenging Gram-positive pathogens, including MRSA. The synthetic route via click chemistry offers a versatile platform for the generation of a diverse library of analogs for further optimization. The well-defined mechanism of action, coupled with encouraging in vivo efficacy, positions this class of compounds as strong candidates for further preclinical and clinical development in the fight against antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, in vitro and in vivo evaluation and molecular docking study of novel pleuromutilin derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Antibacterial Activity, Toxicity and Resistance Analysis of Pleuromutilin Derivative Z33 against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Pleuromutilin Derivatives as Potent Antibacterial Agents for the Treatment of MRSA Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for "Antibacterial Agent 102" Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] It is a fundamental measure of the potency of an antimicrobial agent against a specific organism and is a critical parameter in the discovery and development of new antibacterial drugs.[3][4] These application notes provide a detailed protocol for determining the MIC of "Antibacterial Agent 102" using the broth microdilution method, a widely accepted and standardized technique.[3][5][6] The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][7][8][9]

Data Presentation

The MIC values for "this compound" should be determined against a panel of relevant bacterial strains, including quality control (QC) organisms. The results should be summarized in a clear and structured table for easy comparison.

Table 1: Example Summary of MIC Values for this compound

| Bacterial Strain | ATCC Number | MIC (µg/mL) | Quality Control Range (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 0.12 - 0.5 | |

| Escherichia coli | ATCC 25922 | 0.25 - 1 | |

| Pseudomonas aeruginosa | ATCC 27853 | 1 - 4 | |

| Enterococcus faecalis | ATCC 29212 | 0.5 - 2 | |

| Streptococcus pneumoniae | ATCC 49619 | 0.03 - 0.12 | |

| [Test Isolate 1] | - | - | |

| [Test Isolate 2] | - | - |

Experimental Protocol: Broth Microdilution MIC Assay

This protocol details the steps for performing a broth microdilution assay to determine the MIC of "this compound".[3][6][10]

Materials

-

This compound stock solution (concentration to be determined based on expected potency)

-

Sterile 96-well microtiter plates (U- or flat-bottom)[11]

-

Bacterial strains (QC strains and test isolates)

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard[4]

-

Spectrophotometer or densitometer

-

Incubator (35 ± 2°C)[6]

-

Pipettes and sterile tips

-

Sterile reservoirs

Procedure

1. Preparation of this compound Dilutions

a. Prepare a stock solution of "this compound" in a suitable solvent. The final concentration of the solvent in the assay should be non-inhibitory to the bacteria.

b. Create a series of two-fold dilutions of the antibacterial agent in CAMHB. The typical concentration range to test is 0.008 to 128 µg/mL, but this should be adjusted based on the expected potency of Agent 102.[12]

c. In a 96-well plate, add 100 µL of CAMHB to all wells except the first column.

d. Add 200 µL of the highest concentration of Agent 102 (in CAMHB) to the first well of each row to be tested.

e. Perform a serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard the final 100 µL from the tenth well.[11]

f. The eleventh well in each row will serve as the growth control (no antibacterial agent), and the twelfth well will be the sterility control (no bacteria).[11]

2. Inoculum Preparation

a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

b. Suspend the colonies in sterile saline or PBS.

c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be 0.08-0.13).[4]

d. Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2][5] This is typically a 1:100 dilution of the 0.5 McFarland suspension.

3. Inoculation and Incubation

a. Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate (except the sterility control wells). The final volume in each well will be 200 µL.

b. The sterility control wells should receive 100 µL of sterile CAMHB instead of the inoculum.

c. Seal the plate with a breathable film or place it in a plastic bag to prevent evaporation.[6]

d. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[3][6]

4. Reading and Interpreting the Results

a. After incubation, visually inspect the plate for bacterial growth. The sterility control should show no growth, and the growth control should show distinct turbidity.

b. The MIC is the lowest concentration of "this compound" at which there is no visible growth (no turbidity) in the well.[1][4]

c. A reading aid, such as a viewing box with a mirror, can be used to facilitate the determination of the endpoint.

Experimental Workflow Diagram

Caption: Workflow for the Broth Microdilution MIC Assay.

References

- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]